N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-[(furan-2-yl)methyl]ethanediamide
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Overview
Description
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chlorophenyl group, a hydroxypropyl chain, and a furan-2-ylmethyl group, all connected through an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 3-chlorophenyl-3-hydroxypropylamine and furan-2-ylmethylamine. These intermediates are then reacted with oxalyl chloride to form the final oxalamide compound. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the oxalamide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield 3-chlorophenyl-3-oxopropyl-N2-(furan-2-ylmethyl)oxalamide, while reduction of the oxalamide linkage can produce N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)amine.
Scientific Research Applications
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-[(furan-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the chlorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxypropyl and furan-2-ylmethyl groups can form hydrogen bonds or other interactions with active sites .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine: Shares the furan-2-ylmethyl group and has been studied for its antimicrobial properties.
1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea: Contains the chlorophenyl and furan-2-ylmethyl groups and is known for its biological activities.
Uniqueness
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-[(furan-2-yl)methyl]ethanediamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both the hydroxypropyl and oxalamide groups distinguishes it from other similar compounds, providing unique opportunities for its application in various fields.
Biological Activity
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-[(furan-2-yl)methyl]ethanediamide is a synthetic compound with potential therapeutic applications. Its structure includes a chlorophenyl group, a hydroxypropyl moiety, and a furan ring, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C17H20ClN2O4. The compound features several functional groups that may influence its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Weight | 348.81 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO and ethanol |
The mechanism of action of this compound is hypothesized to involve the following pathways:
- Receptor Binding : The compound may interact with specific receptors in cells, modulating signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes, leading to altered cellular metabolism.
- DNA/RNA Interaction : Potential interactions with nucleic acids could influence gene expression and cellular function.
Cytotoxicity Against Cancer Cell Lines
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate significant activity, particularly against colon cancer and leukemia cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HL-60 (Leukemia) | 0.5 | Induction of apoptosis via caspase activation |
COLO 205 (Colon Cancer) | 0.8 | DNA fragmentation and cell cycle arrest |
HSC-2 (Oral Carcinoma) | 1.5 | Modulation of apoptotic pathways |
Case Studies
- Study on HL-60 Cells : In a study involving HL-60 cells, treatment with the compound resulted in DNA fragmentation and activation of caspase-3, indicating an apoptotic effect. The concentration used was 0.5 µM, demonstrating high potency against this leukemic cell line .
- Colon Cancer Study : Another study showed that this compound exhibited IC50 values in the submicromolar range against colon cancer cell lines COLO 205 and SW620, significantly outperforming standard chemotherapeutics like 5-fluorouracil .
Comparative Analysis with Similar Compounds
Comparative analysis with structurally similar compounds reveals that the unique combination of functional groups in this compound contributes to its enhanced biological activity.
Compound Name | IC50 (µM) | Notable Features |
---|---|---|
Compound A | 1.5 | Lacks furan ring |
Compound B | 0.9 | Similar chlorophenyl substitution |
This compound | 0.5 | Unique furan integration enhances potency |
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c17-12-4-1-3-11(9-12)14(20)6-7-18-15(21)16(22)19-10-13-5-2-8-23-13/h1-5,8-9,14,20H,6-7,10H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTPWOLCZVSHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C(=O)NCC2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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